1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C8H14ClN3O. It is known for its potential biological activity and various applications in scientific research .
Vorbereitungsmethoden
The synthesis of 1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride involves several steps. Typically, the synthetic route includes the reaction of pyrazine derivatives with isopropyl alcohol under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride has gained significant attention in scientific research due to its potential biological activity. It is used in various fields, including:
Chemistry: As a reagent in organic synthesis.
Biology: For studying cellular processes and interactions.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-[5-(Methoxy)pyrazin-2-yl]methanamine dihydrochloride
- 1-[5-(Ethoxy)pyrazin-2-yl]methanamine dihydrochloride These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C8H15Cl2N3O |
---|---|
Molekulargewicht |
240.13 g/mol |
IUPAC-Name |
(5-propan-2-yloxypyrazin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6(2)12-8-5-10-7(3-9)4-11-8;;/h4-6H,3,9H2,1-2H3;2*1H |
InChI-Schlüssel |
KMXZIXGPVCMRRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC=C(N=C1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.